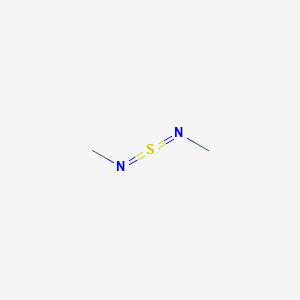

Bis(methylimino)sulfur(IV)

Description

Bis(methylimino)sulfur(IV) is a sulfur(IV) compound featuring two methylimino (N–CH₃) groups bonded to a central sulfur atom. For instance, sulfur(IV) compounds with imino or aminosulfonyl groups, such as S-diethylamino(methylimino)sulfur(IV) fluoride (ID 2021), are documented in the Handbook of Reactive Chemical Hazards . These compounds are typically synthesized via reactions involving sulfur precursors and nitrogen-containing ligands, as exemplified by the preparation of sulfurimidate esters (e.g., Bis(2,2,2-trifluoroethyl) tosylsulfurimidate) through S–S bond insertion methodologies .

Bis(methylimino)sulfur(IV) likely exhibits a tetrahedral geometry around the sulfur center, with the methylimino groups influencing its electronic and steric properties.

Properties

CAS No. |

13849-02-0 |

|---|---|

Molecular Formula |

C2H6N2S |

Molecular Weight |

90.15 g/mol |

IUPAC Name |

bis(methylimino)-λ4-sulfane |

InChI |

InChI=1S/C2H6N2S/c1-3-5-4-2/h1-2H3 |

InChI Key |

SFAHQZYAZNUPFB-UHFFFAOYSA-N |

SMILES |

CN=S=NC |

Canonical SMILES |

CN=S=NC |

Origin of Product |

United States |

Comparison with Similar Compounds

S-Diethylamino(methylimino)sulfur(IV) Fluoride (ID 2021)

- Structure: Contains a sulfur(IV) center bonded to a methylimino group, a diethylamino group, and a fluoride .

- Fluoride enhances electrophilicity at sulfur, increasing susceptibility to nucleophilic attack.

Sulfurimidate Esters (e.g., Compounds 4a, 4b, 4c' from )

- Structure : Tosylsulfurimidate derivatives with ester groups (e.g., trifluoroethyl, trichloroethyl).

- Comparison :

- Physical Properties :

- Melting points: 81.2–82.7°C (4a), 82.1–84.3°C (4b) .

- Bis(methylimino)sulfur(IV) may exhibit lower melting points due to reduced halogenated substituent effects. Reactivity: Sulfurimidates undergo nucleophilic substitution at sulfur, whereas Bis(methylimino)sulfur(IV) may favor ligand exchange or redox reactions due to its simpler substituents.

Functional Group Effects

Methylene Blue

- Structure: A phenothiazine dye with methylimino and dimethylamino groups .

- Comparison: Applications: Methylene Blue is used in medicine (e.g., methemoglobinemia treatment), whereas Bis(methylimino)sulfur(IV) is more likely a synthetic intermediate. Electronic Effects: The aromatic system in Methylene Blue delocalizes electron density, contrasting with the localized charge on sulfur(IV) in Bis(methylimino)sulfur(IV).

Vanillic Acid Sulfate

- Structure : A sulfate ester of vanillic acid .

- Comparison: Oxidation State: Sulfur(VI) in sulfate vs. sulfur(IV) in Bis(methylimino)sulfur(IV). Reactivity: Sulfate esters are hydrolytically stable, whereas sulfur(IV) compounds are more redox-active.

Data Tables

Table 1: Physical and Spectral Properties of Selected Sulfur(IV) Compounds

Table 2: Reactivity Comparison

| Compound | Key Reactivity | Application |

|---|---|---|

| Bis(methylimino)sulfur(IV) | Ligand exchange, redox reactions | Catalysis, intermediates |

| Sulfurimidate esters (4a, 4b) | Nucleophilic substitution at sulfur | Sulfur transfer reagents |

| Methylene Blue | Redox cycling (e.g., methemoglobin reduction) | Medical therapy, staining agents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.